molecular formula C7H7NO2 B354443 Salicylamide CAS No. 65-45-2

Salicylamide

Cat. No.: B354443
CAS No.: 65-45-2
M. Wt: 137.14 g/mol
InChI Key: SKZKKFZAGNVIMN-UHFFFAOYSA-N
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Description

Salicylamide (C₇H₇NO₂; CAS 65-45-2) is a weakly acidic (pKa 8.2) analgesic and antipyretic derived from salicylic acid. Its structure features a hydroxyl (-OH) group and an amide (-CONH₂) moiety (Fig. 1), which reduces gastrointestinal side effects compared to salicylic acid by avoiding hydrolysis to free salicylates . It undergoes extensive first-pass metabolism in the intestinal mucosa, forming glucuronide and sulfate conjugates, which mitigates gastric irritation . Clinically, it is used in over-the-counter (OTC) formulations, often combined with aspirin and caffeine for enhanced efficacy .

Preparation Methods

Methyl Salicylate Ammonolysis with Reducing Agents

The reaction of methyl salicylate with ammonia under superatmospheric pressure in the presence of reducing agents represents a foundational industrial method. Developed in US Patent 2,570,502, this approach mitigates the discoloration issues prevalent in earlier ammonolysis techniques .

Reaction Mechanism and Conditions

Methyl salicylate reacts with aqueous ammonia at 30–70°C under pressures of 5–100 psi. The inclusion of reducing agents such as ammonium sulfite (0.2–5% by weight) suppresses oxidative side reactions, which are responsible for gray or pink discoloration in the final product . The reaction proceeds via nucleophilic attack of ammonia on the ester carbonyl, yielding this compound and methanol as a byproduct:

CH3OCOC6H4OH+NH3H2NC(O)C6H4OH+CH3OH\text{CH}3\text{OCOC}6\text{H}4\text{OH} + \text{NH}3 \rightarrow \text{H}2\text{NC(O)C}6\text{H}4\text{OH} + \text{CH}3\text{OH}

The reducing agent stabilizes intermediates, ensuring >95% conversion within 4–12 hours .

Purification and Yield

Post-reaction, ammonia and methanol are distilled off, and the residue is crystallized from ethanol or water. This method achieves 85–90% yield with a purity of 99.2%, meeting pharmaceutical-grade standards .

Higher Alkyl Esters for Accelerated Ammonolysis

US Patent 7,262,325 introduces a high-yield method using C4 or higher alkyl esters of salicylic acid (e.g., butyl salicylate) instead of methyl esters .

Comparative Efficiency

Butyl salicylate reacts with ammonia in alcohol solvents at 25–50°C, completing in 48 hours with 95% yield and 99% purity. In contrast, methyl esters require 7–9 days for 60% yield under similar conditions . The longer alkyl chain reduces steric hindrance, accelerating ammonia diffusion into the ester matrix.

Table 1: Alkyl Ester Performance Comparison

Ester TypeReaction TimeYield (%)Purity (%)
Methyl7–9 days6095
Butyl2 days9599

Platinum-Catalyzed Nitrile Hydrolysis

CN Patent 105,017,053 discloses a one-step synthesis from salicylonitrile using anhydrous platinum tetrachloride (PtCl4\text{PtCl}_4) as a catalyst .

Reaction Dynamics

Salicylonitrile (C7H5NO\text{C}_7\text{H}_5\text{NO}) undergoes nucleophilic addition with water in chlorobenzene at reflux (72 hours), facilitated by 39.8 mol% PtCl4\text{PtCl}_4:

NC6H4OH+H2OPtCl4H2NC(O)C6H4OH\text{NC}6\text{H}4\text{OH} + \text{H}2\text{O} \xrightarrow{\text{PtCl}4} \text{H}2\text{NC(O)C}6\text{H}_4\text{OH}

The catalyst lowers the activation energy for nitrile hydrolysis but results in modest yields (20%) due to competing side reactions .

Purification Challenges

The product is isolated via silica gel chromatography using a sherwood oil/dichloromethane eluent, limiting scalability despite high purity (99.8%) .

Urea-Mediated Carbamate Route

CN Patent 105,646,269 employs urea and phenol under high-temperature (160–280°C) and high-pressure (0.2–2.8 MPa) conditions .

Catalytic System

A ternary catalyst (zinc dihydrogen phosphate, lithium oxide, sodium hydroxide) facilitates phenol carbamation:

C6H5OH+NH2CONH2H2NC(O)C6H4OH+NH3\text{C}6\text{H}5\text{OH} + \text{NH}2\text{CONH}2 \rightarrow \text{H}2\text{NC(O)C}6\text{H}4\text{OH} + \text{NH}3

Ammonia and nitrogen gas (1:0.3 mass ratio) are introduced to maintain reaction equilibrium .

Industrial Viability

This method achieves 95.22% yield and 99.995% purity after ionized water washing and vacuum drying, making it suitable for bulk pharmaceutical production .

Comparative Analysis of Methodologies

Table 2: Synthesis Method Performance Metrics

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Methyl Ester AmmonolysisAmmonium sulfite30–704–1285–9099.2
Butyl Ester AmmonolysisNone25–50489599
Nitrile HydrolysisPtCl4\text{PtCl}_4110 (reflux)722099.8
Urea CarbamationZnH2_2PO4_4, LiO160–2804–1295.2299.995

Chemical Reactions Analysis

Solvent-Dependent Molecular Clustering

Salicylamide exhibits distinct clustering behavior in ethyl acetate (EtAc), methanol (MeOH), and acetonitrile (AcN) at varying concentrations and time intervals ( ):

  • Cluster size increases with solute concentration and time, plateauing after ~60–72 hours (Figure 2).

  • At equal solute concentration (x), cluster sizes follow: MeOH < EtAc < AcN (Figure 3).

  • At supersaturation (x/x* > 1*), cluster sizes reverse: EtAc > AcN > MeOH (Figure 4).

Table 1: Cluster Sizes at Saturation (48 h)

SolventAverage Cluster Size (nm)
Methanol400 ± 60
Ethyl Acetate400 ± 60
Acetonitrile400 ± 60

These trends correlate with solute-solvent interactions (e.g., solvation free energy) rather than chemical reactivity ( ).

Spectroscopic and Computational Insights

  • FTIR spectra reveal minimal solvent-induced shifts in amide I (1674 cm⁻¹) and amide II (1589 cm⁻¹) peaks, indicating strong intramolecular hydrogen bonding (Figure 6).

  • Molecular dynamics (MD) simulations show weaker solvation in EtAc compared to MeOH, leading to larger clusters (Figure 7).

Table 2: Solvation Free Energies (MD Simulations)

SolventΔG<sub>solv</sub> (kcal/mol)
Methanol-14.2 ± 0.3
Acetonitrile-12.8 ± 0.4
Ethyl Acetate-10.5 ± 0.2

Hydrogen Bonding Dynamics

  • Solute-solute H-bonds in MeOH exhibit longer lifetimes than in EtAc or AcN (Figure 7h).

  • Solute-solvent H-bonds are strongest in MeOH, suppressing cluster growth despite favorable solute-solute interactions ( ).

Limitations and Recommendations

The provided sources lack explicit data on synthetic transformations (e.g., oxidation, substitution) or reaction mechanisms involving this compound. For a comprehensive analysis of its chemical reactions, additional peer-reviewed studies on its reactivity under varied conditions (e.g., acidic/basic environments, catalytic systems) would be required.

Scientific Research Applications

Antiviral Properties

Salicylamide derivatives exhibit broad-spectrum antiviral activities, making them significant in the ongoing search for effective antiviral agents. Notably:

  • Mechanism of Action : this compound derivatives, such as niclosamide and nitazoxanide, inhibit the replication of various RNA and DNA viruses, including influenza A and coronaviruses. These compounds act by interfering with viral replication processes and enhancing autophagy mechanisms within host cells .
  • Clinical Trials : Nitazoxanide has shown efficacy in clinical trials against multiple viral infections, including those caused by rotavirus and norovirus. It is currently being evaluated for its effectiveness against COVID-19 .

Table 1: Antiviral Efficacy of this compound Derivatives

CompoundTarget VirusEC50 (µM)Clinical Status
NiclosamideSARS-CoV-20.057Undergoing clinical trials
NitazoxanideInfluenza A/B10Approved for other indications
This compoundZika Virus0.28Preclinical studies

Inhibition of Aryl Hydrocarbon Receptor

This compound has been identified as a potent antagonist of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of cytochrome P450 enzymes linked to cancer and other diseases:

  • Mechanism : By inhibiting TCDD-induced AhR-mediated signal transduction, this compound reduces the expression of cytochrome P450 enzymes that are activated by environmental toxins. This suggests a potential role for this compound in preventing diseases associated with environmental contaminants .
  • Research Findings : Studies have demonstrated that this compound effectively blocks the binding of TCDD to AhR, leading to decreased transcription of CYP1 family genes, which are crucial for drug metabolism and detoxification processes .

Treatment of Drug-Resistant Infections

Recent research has explored the repurposing of this compound for treating drug-resistant infections:

  • Gonorrhea : this compound has shown promise as a candidate for treating multidrug-resistant gonorrhea. Modifications to its structure have maintained its antibacterial activity while enhancing efficacy against resistant strains .

Table 2: Antibacterial Efficacy Against Gonorrhea

CompoundMIC50 (µg/ml)Modification Description
This compound16Original compound
Naphthalene derivative8Enhanced lipophilicity

Analgesic and Antipyretic Uses

This compound shares similar analgesic and antipyretic properties with aspirin:

  • Mechanism : It acts by inhibiting cyclooxygenase enzymes, thereby reducing pain and fever. Its effects are comparable to those of acetaminophen and aspirin but may present fewer gastrointestinal side effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Physicochemical Properties

Compound Structure Molecular Weight (g/mol) pKa Key Functional Groups
Salicylamide 2-hydroxybenzamide 137.14 8.2 -OH, -CONH₂
Aspirin Acetylsalicylic acid 180.16 3.5 -OAc, -COOH
Salicylic Acid 2-hydroxybenzoic acid 138.12 2.97 -OH, -COOH
Acetaminophen N-acetyl-p-aminophenol 151.16 9.5 -OH, -NHCOCH₃

Key Differences :

  • This compound vs. Aspirin/Salicylic Acid : The amide group in this compound replaces the carboxyl (-COOH) group in salicylic acid or the acetyloxy (-OAc) group in aspirin. This modification reduces acidity (higher pKa) and alters solubility and metabolism .
  • This compound vs. Acetaminophen: Both are amides, but acetaminophen has a para-substituted phenol, leading to distinct pharmacokinetic profiles. This compound’s solubility in alcohols (C1–C8) decreases with increasing alkyl chain length, unlike acetaminophen, which shows more consistent solubility .

Pharmacological Activity

Compound Analgesic Potency Antipyretic Potency Anti-inflammatory Activity
This compound Moderate Moderate Weak (animals); Moderate (humans)
Aspirin High High High
Salicylic Acid Moderate Moderate Moderate
Acetaminophen High High Negligible

Mechanistic Insights :

  • This compound’s anti-inflammatory effects are weaker in animal models but comparable to salicylic acid in humans, likely due to differences in metabolite profiles .

Pharmacokinetics

Parameter This compound Aspirin Acetaminophen
Bioavailability Low (first-pass metabolism) High (hydrolyzed to salicylate) High
Half-life (t₁/₂) ~1 hour (urinary excretion) 2–3 hours (salicylate) 1–4 hours
Major Metabolites Glucuronide, sulfate, gentisamide glucuronide Salicyluric acid, gentisic acid Glucuronide, sulfate

Metabolic Notes:

  • Fever reduces this compound’s glucuronidation, increasing sulfate and gentisamide metabolites .
  • Aspirin’s metabolites (e.g., salicylate) have longer half-lives, enhancing its duration of action .

Solubility and Formulation

  • Solubility in Water: this compound (weakly acidic) shows pH-dependent solubility, increasing in alkaline conditions . Its solubility is enhanced 10-fold by antihistamines like chlorpheniramine, outperforming acetaminophen’s 5-fold increase .
  • Formulation Challenges : Hydrogel suppositories of this compound require hydrophilic bases (high hydroxyl value) for optimal release, unlike lipophilic bases used for aspirin .

This compound Derivatives

  • 5-(Bromoacetyl)this compound : Used as a synthetic intermediate for pharmaceuticals. Its bromoacetyl group enables nucleophilic substitutions, enhancing versatility in drug design .
  • N-[2-[(2-Aminoethyl)amino]ethyl]this compound: Features a diaminomethyl side chain, enabling interactions with biological targets like enzymes or receptors .

Biological Activity

Salicylamide, chemically known as 2-hydroxybenzamide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is structurally related to salicylic acid and has been used historically as an analgesic and antipyretic agent. Its derivatives have shown promise in various therapeutic applications, including anti-inflammatory, antibacterial, and antiviral properties. The compound's ability to interact with multiple biological targets makes it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound and its derivatives exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi.

  • Inhibition of Bacterial Growth : this compound has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these pathogens have been reported as low as 18.7 μM for certain derivatives .
  • Cytotoxicity : In vitro studies demonstrate that this compound derivatives exhibit cytotoxic effects on human cancer cell lines, with IC50 values ranging from 1.4 to >10 μM depending on the derivative's structure .
  • Structure-Activity Relationship (SAR) : Modifications to the this compound structure enhance its lipophilicity and biological activity. For instance, adding bulky lipophilic chains has been correlated with increased antimicrobial efficacy .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against a variety of viral infections.

Broad-Spectrum Antiviral Properties

  • Efficacy Against RNA and DNA Viruses : this compound derivatives like niclosamide and nitazoxanide have demonstrated effectiveness against viruses such as influenza A, hepatitis B, and coronaviruses (including SARS-CoV-2). For example, nitazoxanide showed an EC50 value of approximately 3 μM against SARS-CoV-2 .
  • Mechanisms of Action :
    • Inhibition of Viral Replication : These compounds disrupt viral replication by targeting specific pathways involved in viral entry and replication.
    • Autophagy Modulation : Niclosamide has been shown to enhance autophagy through SKP2 inhibition, which is crucial for combating viral infections .
  • Clinical Applications : Clinical trials have indicated that nitazoxanide is effective in treating various viral infections, including uncomplicated influenza and gastrointestinal infections caused by rotavirus .

Case Studies

Several studies illustrate the therapeutic potential and biological activity of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound derivatives against clinical isolates of MRSA and VRE (vancomycin-resistant Enterococcus). The results indicated significant antibacterial activity with promising MIC values .
  • Antiviral Development : Research focusing on the antiviral effects of this compound derivatives demonstrated their ability to suppress MERS-CoV infection significantly at concentrations as low as 10 μM .

Data Summary

Activity TypeCompound/DerivativeTarget Pathogen/VirusMIC/EC50 ValueReference
AntibacterialThis compoundStaphylococcus aureus18.7 μM
AntiviralNiclosamideSARS-CoV-2~0.74 μM
CytotoxicityThis compound DerivativesTHP-1 CellsIC50 1.4 - >10 μM
AntiviralNitazoxanideInfluenza A~3 μM

Q & A

Basic Research Questions

Q. How does pH influence the solubility and partition coefficient of salicylamide, and what experimental methods validate these relationships?

this compound’s solubility and partition coefficient (log P) are pH-dependent due to ionization changes. At pH 2.0–6.0, the unionized form dominates (~99%), yielding a log P of ~1.04 and solubility of 4,721 µg/mL. Above pH 8.2 (pKa), ionization increases, reducing log P (e.g., log P = 0.22 at pH 10) but increasing aqueous solubility. At pH 11, solubility drops due to base-catalyzed hydrolysis of the amide group . Methodology:

  • Use buffered solutions (0.02 M, ionic strength 0.2) across pH 2–11.
  • Measure solubility via shake-flask method and log P via octanol-water partitioning.
  • Validate data with the Henderson-Hasselbalch equation and ANOVA (α = 0.05) for significance testing .

Q. What statistical approaches are recommended for analyzing pH-dependent solubility and partition coefficient data?

One-way ANOVA with Post-Hoc LSD tests is critical for identifying significant differences. For example, log P values at pH 2.0–6.0 show no significant difference (p > 0.05), while pH 7.0–10.0 exhibit marked variations (p = 0.000) . Always report mean ± SD (n = 3) and ensure reproducibility across buffer preparations.

Q. How to design cell-based assays to study this compound’s effects on melanogenesis without confounding viability results?

  • Use B16F1 melanoma cells treated with this compound (250–1,000 µM) for ≤72 hours.
  • Perform trypan blue exclusion assays to confirm viability (no cell death at ≤1,000 µM) .
  • Normalize melanin content to cell count (pg/cell) to account for proliferation suppression at high doses (e.g., 55% inhibition at 1,000 µM) .

Advanced Research Questions

Q. How does this compound enhance melanin synthesis despite inhibiting monophenolase activity?

this compound (1,000 µM) increases diphenolase activity by 145% via transcriptional activation of Mitf and tyrosinase genes, overriding its mild monophenolase inhibition (82% residual activity). Use qRT-PCR to confirm upregulated TYR mRNA (e.g., 170% increase at 72 hours) and Western blotting to verify tyrosinase protein levels .

Q. What methodologies resolve contradictions between solubility and stability data at alkaline pH?

At pH 10, solubility peaks (9,874 µg/mL) due to ionization, but stability declines (hydrolysis rate constant = 3.64 × 10⁻² h⁻¹). Reconciling these requires:

  • Short-term dissolution studies (≤6 hours) at pH 10 using TLC-densitometry for quantification .
  • Formulation additives (e.g., antioxidants) to mitigate hydrolysis while leveraging high solubility .

Q. How to validate computational log P predictions against experimental data for this compound?

Most software (e.g., ACD/Labs, MarvinSketch) overestimates log P by up to 25%. Use experimental benchmarks:

  • Octanol-phosphate buffer (1:30 ratio, pH 7.4) yields log P = 1.38 ± 0.19 .
  • Prioritize the CSlogP program, which aligns closest with empirical values .

Q. What kinetic models best describe this compound’s release from κ-carrageenan capsules?

Zero-order kinetics dominate at pH 4.5 (release constant = 4.14 ppm/min). Use USP dissolution apparatus with sink conditions and HPLC quantification. Note ionic strength effects: higher carrageenan content slows release due to hydrogen bonding .

Q. Data Contradiction Analysis

Q. Why do diphenolase and intracellular tyrosinase activities show divergent responses to this compound?

this compound enhances diphenolase activity in vitro (145% at 1,000 µM) but has no direct effect on cellular tyrosinase. This discrepancy arises from:

  • Competing mechanisms: Transcriptional upregulation of TYR increases enzyme quantity, while direct inhibition alters quality .
  • Use DOPA staining to differentiate intracellular activity from gene expression effects .

Q. How to address variability in partition coefficient measurements across solvent systems?

Discrepancies in log P (e.g., 1.04 at pH 6 vs. 1.38 at pH 7.4) stem from solvent ratios and temperature. Standardize protocols:

  • Fixed octanol-buffer ratios (1:20–1:80).
  • Control temperature (25°C vs. 37°C; log P decreases with heating) .

Properties

IUPAC Name

2-hydroxybenzamide
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InChI

InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)
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InChI Key

SKZKKFZAGNVIMN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)O
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Molecular Formula

C7H7NO2
Record name 2-HYDROXYBENZAMIDE
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Related CAS

36205-82-0 (mono-hydrochloride salt)
Record name Salicylamide [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID3021726
Record name Salicylamide
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Molecular Weight

137.14 g/mol
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Physical Description

2-hydroxybenzamide appears as odorless white or slightly pink crystals. Bitter taste, leaves a sensation of warmth on the tongue. pH (saturated aqueous solution at 82 °F) about 5. Sublimation begins at the melting point. (NTP, 1992), Solid
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Boiling Point

518 °F at 760 mmHg (decomposes) (NTP, 1992), 181.5 °C @ 14 MM HG, 181.50 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C, SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE, FREELY SOL IN SOLN OF ALKALIES, SOL IN CHLOROFORM, ALC, ETHER, Water solubility = 2.06X10+3 mg/L at 25 °C, 2060 mg/L @ 25 °C (exp)
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Density

1.175 at 284 °F (NTP, 1992) - Denser than water; will sink, 1.175 @ 140 °C/4 °C
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Color/Form

WHITE OR SLIGHTLY PINK CRYSTALLINE POWDER, YELLOW LEAFLETS FROM DILUTE ALCOHOL

CAS No.

65-45-2
Record name 2-HYDROXYBENZAMIDE
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Record name Salicylamide
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Record name Salicylamide [USP:INN:BAN:JAN]
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Record name Benzamide, 2-hydroxy-
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Record name Salicylamide
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Record name Salicylamide
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Record name SALICYLAMIDE
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Record name SALICYLAMIDE
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Record name Salicylamide
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Melting Point

284 °F (NTP, 1992), 140 °C
Record name 2-HYDROXYBENZAMIDE
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Record name Salicylamide
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Record name SALICYLAMIDE
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Record name Salicylamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

A solution composed of 2,2,2-trichloroethanol (30 g), N-(1,2,2,2-tetrachloroethyl) salicylamide (30 g) and toluene (200 ml) is refluxed until the generation of hydrogen chloride ceases (for about 5 to 8 hours). The reaction mixture is cooled to room temperature. The toluene layer is washed with water and dehydrated, and toluene is evaporated under reduced pressure to give the desired N-8 2,2,2-trichloro-1-(2,2,2-trichloroethoxy)-ethyl]salicylamide (37 g) represented by the foregoing formula as colorless crystals. mp. 111°-114° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods II

Procedure details

The following experiments illustrate (A) the reduced gastric toxicity of 2-(carbamoyl)phenyl-2-acetoxybenzoate relative to a physical mixture of aspirin and salicylamide and (B) the in vivo hydrolysis of 2-(carbamoyl)phenyl-2-acetoxybenzoate to give plasma concentrations of salicylic acid and salicylamide.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(carbamoyl)phenyl-2-acetoxybenzoate
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(carbamoyl)phenyl-2-acetoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]benzamide. A solution of the above ether (4.0 g) in tetrahydrofuran (20 mL) and 3 N hydrochloric acid (20 mL) was stirred for 2 hours. The reaction mixture was diluted with water, neutralized with 1 N sodium hydroxide, and extracted with dichloromethane. The organic extracts were dried, evaporated, and chromatographed, with dichloromethane:methanol (95:5) as eluent, to give the hydroxy benzamide compound as a viscous oil (2.9 g); NMR: 7.63 (m,2), 7.47 (m,1), 7.37 (m,3), 7.32 (d,1, J=2.1), 7.06 (dd,1, J=2.1, 8.3), 6.46 (m,1), 3.82 (m,1), 3.69 (m,1), 3.57-3.39 (m,2), 3.12 (m,1), 2.60 (m,1), 1.97 (m,1), 1.82 (m,1); MS: m/z=338(M+1).
Name
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

tert-Butyl 2-((2-(2-hydroxybenzamido)ethyl)methyl)amino)ethylcarbamate (380 mg, 1.13 mmol) was taken up in 5 mL of a 25% TFA in CH2Cl2 and allowed to stand at room temperature for 3 h. The reaction mixture was concentrated under reduced pressure to afford the TFA salt of N-(2-((2-aminoethyl)(methyl)amino)ethyl)-2-hydroxybenzamide. This material was taken up in 10 mL of CH3CN along with (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid (DHA, 370 mg, 1.13 mmol), HATU (472 mg, 1.24 mmol) and DIEA (0.59 mL). The resulting reaction mixture was stirred at room temperature for 2 h. It was then diluted with EtOAc and washed successively with saturated aqueous NaHCO3 and brine. The organic layer was dried (Na2SO4) and concentrated under reduced pressure. Purification by chromatography (95% CH2Cl25% MeOH) afforded 420 mg of N-(2-((2-(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenamidoethyl)methyl)amino)ethyl)-2-hydroxybenzamide. MS (EI) called for C34H49N3O3: 547.38; found: 548 (M+1).
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
472 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.59 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Following the procedure of Example 1 but using 0.738 g. of PGF2 α , 0.306 ml. of triethylamine, 0.288 ml. of isobutylchloroformate, and 0.299 g. of o-hydroxybenzamide, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-acetone-water (25:75:1). The residue obtained by concentration of selected fractions, 0.296 g., is crystallized from ethyl acetate diluted with 1.5 volumes of hexane as the title compound, white free-flowing crystals, m.p., 98.5°-100.1° C. having Rf 0.55 (TLC on silica gel in ethyl acetate-acetone (1:3)).
Name
PGF2 α
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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